Irindalone
Overview
Description
Irindalone is a compound known for its potent antagonistic activity on serotonin (5-HT2) receptors. It is chemically classified as a piperazino-3-phenylindan derivative and has been studied for its effects on the central nervous system, particularly in relation to its antihypertensive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of irindalone involves multiple steps, starting from the appropriate indanone derivative. The key steps include:
Formation of the indanone core: This involves the cyclization of a suitable precursor.
Introduction of the piperazine moiety: This is typically achieved through nucleophilic substitution reactions.
Final modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Irindalone undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of hydroxylated derivatives.
Reduction: This can modify the indanone core or the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or alkylating agents.
Major Products
The major products formed from these reactions include various hydroxylated, reduced, or substituted derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a reference compound in studies involving serotonin receptor antagonists.
Biology: Investigated for its effects on serotonin-mediated biological processes.
Medicine: Explored for its antihypertensive properties and potential use in treating conditions like hypertension and certain psychiatric disorders.
Industry: Used in the development of new pharmaceuticals targeting serotonin receptors
Mechanism of Action
Irindalone exerts its effects primarily through antagonism of serotonin (5-HT2) receptors. By blocking these receptors, it inhibits serotonin-mediated signaling pathways, leading to various physiological effects such as reduced blood pressure and altered neurotransmitter release. The compound has a high affinity for 5-HT2 receptors and a lower affinity for other receptor types, such as α1-adrenoceptors .
Comparison with Similar Compounds
Similar Compounds
Ketanserin: Another 5-HT2 receptor antagonist with similar antihypertensive properties.
Pirenperone: A selective 5-HT2 receptor antagonist used in research.
Tefludazine: A neuroleptic compound related to irindalone but with different receptor affinities
Uniqueness of this compound
This compound is unique due to its specific receptor affinity profile, which makes it particularly effective in certain therapeutic applications. Unlike some similar compounds, this compound has very weak affinity for dopamine receptors and does not exhibit neuroleptic properties, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
1-[2-[4-[(1R,3S)-3-(4-fluorophenyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl]ethyl]imidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O/c25-19-7-5-18(6-8-19)22-17-23(21-4-2-1-3-20(21)22)28-14-11-27(12-15-28)13-16-29-10-9-26-24(29)30/h1-8,22-23H,9-17H2,(H,26,30)/t22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAMYXPEZSUOCU-XZOQPEGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CCN2CCN(CC2)C3CC(C4=CC=CC=C34)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)N1)CCN2CCN(CC2)[C@@H]3C[C@H](C4=CC=CC=C34)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30242274 | |
Record name | Irindalone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30242274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96478-43-2 | |
Record name | Irindalone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096478432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Irindalone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30242274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IRINDALONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F39T8N10K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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